3-Pyridin-3-ylpropylazanium;chloride
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Overview
Description
3-Pyridin-3-ylpropylazanium;chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. The compound consists of a pyridine ring attached to a propylazanium group, with a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylpropylazanium;chloride typically involves the reaction of pyridine with a propylamine derivative in the presence of a suitable acid, such as hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acid catalysts like hydrochloric acid are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-ylpropylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
3-Pyridin-3-ylpropylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylpropylazanium;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and used in medicinal chemistry.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Imidazopyridine: A versatile heterocyclic compound with applications in pharmaceuticals and materials science.
Uniqueness
3-Pyridin-3-ylpropylazanium;chloride is unique due to its specific structural features and the presence of the propylazanium group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
IUPAC Name |
3-pyridin-3-ylpropylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNQULHHZYJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-17-1 |
Source
|
Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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